REACTION_SMILES
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[F:9][C:10]([c:11]1[c:12]([C:13](=[O:14])[Cl:15])[cH:16][cH:17][cH:18][cH:19]1)([F:20])[F:21].[NH2:1][c:2]1[c:3]([Cl:8])[n:4][cH:5][cH:6][cH:7]1.[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[NH:1]([c:2]1[c:3]([Cl:8])[n:4][cH:5][cH:6][cH:7]1)[C:13]([c:12]1[c:11]([C:10]([F:9])([F:20])[F:21])[cH:19][cH:18][cH:17][cH:16]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(Nc1cccnc1Cl)c1ccccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |